N-Benzyl-1-ethyl-1H-pyrazol-4-amine N-Benzyl-1-ethyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15762883
InChI: InChI=1S/C12H15N3/c1-2-15-10-12(9-14-15)13-8-11-6-4-3-5-7-11/h3-7,9-10,13H,2,8H2,1H3
SMILES:
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol

N-Benzyl-1-ethyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15762883

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-1-ethyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
IUPAC Name N-benzyl-1-ethylpyrazol-4-amine
Standard InChI InChI=1S/C12H15N3/c1-2-15-10-12(9-14-15)13-8-11-6-4-3-5-7-11/h3-7,9-10,13H,2,8H2,1H3
Standard InChI Key BARSNKXTLCPPSF-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C=N1)NCC2=CC=CC=C2

Introduction

N-Benzyl-1-ethyl-1H-pyrazol-4-amine is a heterocyclic organic compound featuring a pyrazole ring substituted with a benzyl group and an ethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. The presence of the pyrazole moiety contributes to its reactivity and biological activity, making it a subject of interest in various fields of research.

Synthesis Methods

The synthesis of N-Benzyl-1-ethyl-1H-pyrazol-4-amine typically involves the reaction of benzylhydrazine with appropriate precursors, followed by cyclization to form the pyrazole ring. Industrial production may involve large-scale batch or continuous processes with automated control of reaction parameters to ensure high yield and purity.

Chemical Reactions and Analysis

N-Benzyl-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and alkyl halides.

Reaction TypeReagentConditions
OxidationHydrogen peroxideAcidic medium
ReductionSodium borohydrideEthanol
SubstitutionAlkyl halidesPresence of a base like potassium carbonate

Biological Activity

This compound has been investigated for its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. Its mechanism of action typically involves binding to specific molecular targets, which can lead to the modulation of enzyme activity or alteration of signal transduction pathways. Research suggests that it may exhibit anti-inflammatory and anticancer activities, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

N-Benzyl-1-ethyl-1H-pyrazol-4-amine is distinct from other pyrazole derivatives due to its specific ethyl substitution, which can significantly affect its chemical reactivity and biological activity compared to its methyl or phenyl analogs.

CompoundStructural FeaturesUnique Aspects
N-Benzyl-1-methyl-1H-pyrazol-4-amineMethyl group instead of ethylDifferent steric and electronic effects
N-Benzyl-1-propyl-1H-pyrazol-4-aminePropyl group at position 1Potentially altered reactivity and biological activity
N-Benzyl-1-(phenyl)-1H-pyrazol-4-aminesPhenyl group on the pyrazole ringMay influence pharmacological profiles

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator